Welcome to the BenchChem Online Store!
molecular formula C12H23NO3 B3103008 N-decanoylglycine CAS No. 14305-32-9

N-decanoylglycine

Cat. No. B3103008
M. Wt: 229.32 g/mol
InChI Key: WRRYZYASRAUROW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04634551

Procedure details

N-Decanoylglycine was prepared by reaction of decanoyl chloride with glycine according to the procedure described in Example I. From 47.7 g (0.25 mol) of decanoyl chloride and 18.8 g (0.25 mol) of glycine was obtained 54.1 g (94%) of N-decanoylglycine, mp 104°-108° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([Cl:12])(=[O:11])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH3:10].[NH2:13][CH2:14][C:15]([OH:17])=[O:16]>>[C:1]([Cl:12])(=[O:11])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH3:10].[NH2:13][CH2:14][C:15]([OH:17])=[O:16].[C:1]([NH:13][CH2:14][C:15]([OH:17])=[O:16])(=[O:11])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH3:10]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCC)(=O)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCC(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCCCC)(=O)Cl
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.25 mol
AMOUNT: MASS 47.7 g
Name
Type
product
Smiles
NCC(=O)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.25 mol
AMOUNT: MASS 18.8 g
Name
Type
product
Smiles
C(CCCCCCCCC)(=O)NCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 54.1 g
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.